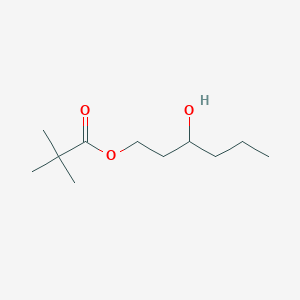

3-Hydroxyhexyl 2,2-dimethylpropanoate

Description

Properties

IUPAC Name |

3-hydroxyhexyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3/c1-5-6-9(12)7-8-14-10(13)11(2,3)4/h9,12H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSLAYNROQKKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCOC(=O)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxyhexyl 2,2-dimethylpropanoate typically involves the esterification of 3-hydroxyhexanol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxyhexyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxohexyl 2,2-dimethylpropanoate or 3-carboxyhexyl 2,2-dimethylpropanoate.

Reduction: Formation of 3-hydroxyhexanol or hexyl 2,2-dimethylpropanoate.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of derivatives of 3-hydroxyhexyl 2,2-dimethylpropanoate as histone deacetylase inhibitors (HDACIs), which are crucial in cancer therapy. A series of compounds synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant antiproliferative activity against various cancer cell lines, including human colon cancer (HCT-116) and breast cancer (MCF-7) cells. The IC50 values for these compounds ranged from 1.9 to 7.52 µg/mL, indicating strong activity compared to standard anticancer agents like doxorubicin .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the inhibition of HDACs, leading to the reactivation of tumor suppressor genes and cell cycle arrest. This pathway is critical in developing new anticancer therapies that target epigenetic modifications .

Synthesis of Bioactive Compounds

Structure Modification

The compound serves as a versatile building block for synthesizing various bioactive molecules. For instance, modifications involving hydrazinolysis and saponification have been employed to produce corresponding acids and hydrazides, which can further be transformed into more complex structures with potential biological activities .

Peptide Bond Formation

By attaching alkane amines or amino acids to the carbonyl group of this compound through coupling reactions, researchers have created peptide-like compounds that exhibit enhanced biological properties. This approach is significant in drug design, particularly for developing targeted therapies .

Material Science Applications

Polymer Chemistry

In material science, derivatives of this compound are being explored as components in polymer synthesis. These polymers can exhibit desirable properties such as flexibility and thermal stability, making them suitable for applications in coatings and adhesives .

Biodegradable Polymers

Given the increasing demand for environmentally friendly materials, the use of this compound in creating biodegradable polymers is a promising area of research. The incorporation of such compounds into polymer matrices can enhance biodegradability while maintaining mechanical properties .

Case Studies and Research Findings

| Study Title | Findings | Applications |

|---|---|---|

| Synthesis and Anticancer Activity of Methyl Derivatives | Compounds showed IC50 values between 1.9-7.52 µg/mL against HCT-116 cells | Potential anticancer agents |

| Structure Modification for Bioactivity | Derivatives synthesized exhibited HDAC inhibition | Drug development |

| Polymer Synthesis from Hydroxy Compounds | Enhanced properties in flexible and thermal stability | Coatings and adhesives |

Mechanism of Action

The mechanism of action of 3-Hydroxyhexyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to modulate the activity of dopamine and serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

3-Hydroxy-2,2-dimethylpropanoate: A structurally similar compound with a hydroxyl group and a dimethylpropanoate moiety.

3-Hydroxyhexanol: Shares the hydroxyl group and hexyl chain but lacks the ester functionality.

2,2-Dimethylpropanoic acid: Contains the dimethylpropanoate moiety but lacks the hydroxyl and hexyl groups.

Uniqueness

3-Hydroxyhexyl 2,2-dimethylpropanoate is unique due to its combination of a hydroxyl group, a hexyl chain, and a dimethylpropanoate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 3-hydroxyhexyl 2,2-dimethylpropanoate, and what methodological considerations are critical for yield optimization?

- Answer : Synthesis typically involves esterification between 3-hydroxyhexanol and 2,2-dimethylpropanoic acid (pivalic acid) under acid catalysis (e.g., H₂SO₄) or via activated intermediates like acyl chlorides. Alternatively, transesterification using methyl 2,2-dimethylpropanoate (as seen in similar ester syntheses) may improve selectivity . Key considerations include:

- Temperature control : Excess heat may degrade the hydroxyl group.

- Protection of the hydroxyl group : Use of temporary protecting agents (e.g., BOC in analogous syntheses) to prevent side reactions .

- Purification : Fractional distillation or column chromatography to isolate the ester from unreacted acids/alcohols.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm ester linkage and distinguish between isomers (e.g., branching in 2,2-dimethylpropanoate vs. linear chains) .

- X-ray crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, particularly for resolving stereochemistry .

- GC-MS/HPLC : Quantify purity and detect byproducts.

Q. How should this compound be stored to maintain stability, and what are its key degradation risks?

- Answer :

- Storage : Under inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis or oxidation of the hydroxyl group.

- Degradation risks :

- Hydrolysis : Susceptible to acidic/basic conditions, forming 3-hydroxyhexanol and 2,2-dimethylpropanoic acid.

- Thermal decomposition : Stability data for analogous esters (e.g., zinc 2,2-dimethylpropanoate) suggest avoiding temperatures >100°C .

Advanced Research Questions

Q. What experimental design challenges arise in achieving enantioselective synthesis of this compound, and how can they be addressed?

- Answer :

- Challenges : The hydroxyl group introduces a stereocenter, requiring chiral catalysts (e.g., lipases or organocatalysts) for asymmetric esterification. Competing racemization during reaction steps is a risk.

- Solutions :

- Kinetic resolution : Use chiral stationary phases in chromatography to separate enantiomers post-synthesis.

- Dynamic kinetic resolution : Combine catalysts that racemize the substrate while selectively forming one enantiomer, as seen in BOC-protected amino acid syntheses .

Q. How can computational modeling enhance the understanding of this compound’s physicochemical properties?

- Answer :

- Molecular dynamics (MD) simulations : Predict solubility parameters and interactions with solvents.

- Density Functional Theory (DFT) : Calculate thermodynamic stability of isomers (e.g., comparing 2,2-dimethylpropanoate vs. branched esters) .

- SHELX refinements : Optimize crystallographic data to resolve electron density ambiguities in X-ray structures .

Q. How should researchers resolve contradictions between spectroscopic data (e.g., NMR and X-ray) for this compound?

- Answer :

- Scenario : Discrepancies in stereochemical assignments between solution-state NMR (averaged signals) and solid-state X-ray data.

- Methodology :

- Variable-temperature NMR : Probe dynamic effects in solution.

- SHELXL refinement : Cross-validate X-ray data with restraints from NMR-derived torsional angles .

- Crystallographic software pipelines : Use automated tools (e.g., SHELXE) to test alternative conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.